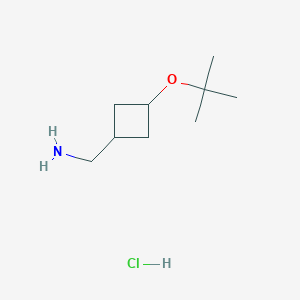

(3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride

Description

(3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine compound featuring a tert-butoxy substituent on the cyclobutyl ring and a primary amine group functionalized as a hydrochloride salt. The tert-butoxy group (C(CH₃)₃O-) confers steric bulk and lipophilicity, while the cyclobutyl ring imposes conformational constraints that may influence molecular interactions. Its synthesis typically involves nucleophilic substitution or reductive amination steps, as inferred from analogous procedures in and .

Properties

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)11-8-4-7(5-8)6-10;/h7-8H,4-6,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PILZWKPXNVMZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride typically involves the following steps:

Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

Introduction of the tert-butoxy group: The tert-butoxy group is introduced via a nucleophilic substitution reaction, where a tert-butyl alcohol reacts with the cyclobutyl precursor under acidic conditions.

Amination: The methanamine group is introduced through a reductive amination reaction, where an amine reacts with a carbonyl compound in the presence of a reducing agent.

Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or imines.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products:

Oxidation: Formation of oxides or imines.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted cyclobutylmethanamine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride may exhibit several biological activities, including:

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from damage, potentially useful in neurodegenerative conditions.

- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth, warranting further exploration.

- Antimicrobial Activity : The compound has been evaluated for its ability to combat various bacterial strains, indicating potential as an antimicrobial agent.

Synthetic Pathways

Several synthetic routes can be employed to produce this compound:

- Cyclization Reactions : Utilizing cyclobutane derivatives and tert-butyl alcohol under specific conditions can yield the desired compound.

- Amination Processes : The introduction of amine functionalities can be achieved through nucleophilic substitution reactions involving appropriate precursors.

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for various applications in medicinal chemistry:

- Pharmaceutical Development : Its potential as a neuroprotective or anticancer agent opens avenues for drug development targeting specific pathways in these diseases.

- Chemical Biology : The compound can serve as a tool in chemical biology to study receptor interactions and enzyme inhibition mechanisms.

Case Studies

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential role in treating neurodegenerative diseases.

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the compound's efficacy against various cancer cell lines. The results demonstrated dose-dependent inhibition of cell proliferation, particularly in breast and prostate cancer models. Further investigations are required to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of (3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the methanamine group can interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Key Observations :

- Electronic Properties : Fluorinated analogues (e.g., [1-(2,6-Difluorophenyl)cyclobutyl]methanamine) exhibit higher polarity, enhancing aqueous solubility but possibly reducing blood-brain barrier penetration relative to the tert-butoxy variant.

- Biological Relevance: Cyclobutyl(phenyl)methanamine derivatives () demonstrate chiral specificity in drug-receptor interactions, whereas the tert-butoxy variant’s non-aromatic structure may favor different target engagement.

Functional Analogues with Tert-Butoxy or Amine Groups

Key Observations :

- Amine Protection : Unlike the tert-butoxy-protected amine in ’s ethyl cyclohexane carboxylate, the target compound’s free amine (as hydrochloride) offers immediate reactivity for further derivatization.

- Pharmacological Potential: The tert-butylamino group in ’s propanolamine derivative is structurally analogous but integrated into a β-adrenergic ligand scaffold, suggesting divergent therapeutic applications compared to the cyclobutylmethanamine core.

Biological Activity

(3-(tert-Butoxy)cyclobutyl)methanamine hydrochloride is a compound of interest in medicinal chemistry and pharmacology, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C10H20ClN

- CAS Number: 2241129-69-9

The tert-butoxy group is known to influence the compound's lipophilicity, which may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the cyclobutane ring enhances its conformational flexibility, allowing for diverse interactions.

- Receptor Interaction : The compound may act as an antagonist or agonist for certain neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Modulation : It may inhibit or activate enzymes involved in metabolic pathways, which could impact cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, particularly in inhibiting cell growth and inducing apoptosis.

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neurodegeneration.

Data Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Reduction of oxidative stress |

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.

- Cancer Research : In vitro studies on various cancer cell lines revealed that the compound effectively reduced cell viability. A notable finding was its ability to induce apoptosis through the activation of caspase pathways, indicating a mechanism that warrants further investigation for therapeutic applications in oncology.

- Neuroprotection Study : Research focusing on neuroprotective effects showed that the compound could mitigate neuronal damage induced by oxidative stress in cultured neurons. This effect was linked to the modulation of antioxidant enzyme activity, suggesting potential applications in neurodegenerative diseases.

Q & A

Q. Critical Intermediates :

- 3-(tert-Butoxy)cyclobutanol : Verify purity via GC-MS to avoid side products.

- Cyclobutylmethylamine : Monitor stereochemical integrity using chiral HPLC .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| 1 | Diethylaluminum chloride, UV light | TLC (Hexane:EtOAc) |

| 2 | tert-Butyl bromide, K₂CO₃, DMF | FT-IR (C-O stretch at ~1100 cm⁻¹) |

| 4 | HCl gas, dry ether | pH titration, elemental analysis |

Which spectroscopic and chromatographic techniques are most reliable for structural confirmation of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for tert-butyl singlet (~1.2 ppm) and cyclobutyl proton splitting (multiplet at 2.5–3.5 ppm).

- ¹³C NMR : Confirm tert-butyl carbon (~28 ppm) and cyclobutyl carbons (25–35 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass (calc. for C₉H₁₈ClNO): 199.107 g/mol. Deviation >5 ppm suggests impurities .

- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>98%) and detect chiral impurities .

How can researchers optimize purification of this compound to minimize hygroscopicity and degradation?

Basic Research Question

Methodological Answer:

- Recrystallization : Use ethanol/water (8:2) at 0–4°C to enhance crystal stability.

- Lyophilization : For hygroscopic batches, lyophilize under high vacuum (0.1 mBar) after aqueous HCl neutralization.

- Storage : Keep in amber vials with desiccant (silica gel) at -20°C. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

What advanced strategies resolve enantiomeric mixtures of this compound?

Advanced Research Question

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers. Validate with polarimetry ([α]D²⁵ = ±XX°).

- Asymmetric Synthesis : Employ enantioselective catalysis (e.g., Jacobsen’s catalyst for cyclopropane/cyclobutane functionalization) to directly synthesize the desired enantiomer .

- Data Contradiction Analysis : If literature reports conflicting optical rotations, cross-validate with X-ray crystallography or vibrational circular dichroism (VCD) .

How does pH influence the stability of this compound, and what degradation products form under acidic/basic conditions?

Advanced Research Question

Methodological Answer:

- pH Stability Studies :

- Acidic (pH 1–3) : Hydrolysis of tert-butoxy group → cyclobutanol derivative (LC-MS: m/z 143.1).

- Basic (pH 10–12) : Deamination → cyclobutene intermediate (UV-Vis: λmax ~250 nm).

- Mitigation Strategies : Buffer formulations (pH 6–7.4) for in vitro assays. Use stabilizers like ascorbic acid (0.1% w/v) .

Q. Table 2: Degradation Pathways

| Condition | Major Degradant | Detection Method |

|---|---|---|

| pH 1.2 | Cyclobutanol | LC-MS (ESI+) |

| pH 12 | Cyclobutene | UV-Vis, GC-MS |

How should researchers design in vitro assays to evaluate the biological activity of this compound, considering potential neuropharmacological targets?

Advanced Research Question

Methodological Answer:

- Target Selection : Screen against amine-binding GPCRs (e.g., serotonin or dopamine receptors) via radioligand displacement assays (³H-LSD or ³H-spiperone).

- Assay Conditions :

- Cell Lines : HEK293 cells expressing human 5-HT₂A receptors.

- Buffer : HEPES (pH 7.4) with 0.1% BSA to prevent non-specific binding.

- Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism).

- Control Experiments : Compare with known agonists/antagonists (e.g., ketamine for NMDA receptor studies) to validate target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.